1-Hydroxypyridine-2-thione zinc
Overview
Description
It is widely recognized for its antimicrobial properties and is commonly used in various personal care products, such as anti-dandruff shampoos and antifouling paints . The compound is known for its ability to inhibit the growth of fungi and bacteria, making it a valuable ingredient in many industrial and healthcare applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxypyridine-2-thione zinc can be synthesized through the reaction of 2-chloropyridine N-oxide with sodium hydrosulfide, followed by the addition of zinc sulfate . The reaction typically occurs under mild conditions, with the formation of the zinc complex being facilitated by the presence of water or an organic solvent .
Industrial Production Methods: On an industrial scale, the production of this compound involves the same basic synthetic route but is optimized for large-scale operations. This includes the use of continuous reactors and efficient separation techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxypyridine-2-thione zinc undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides and other oxidation products.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The zinc ion can be replaced by other metal ions, forming different metal complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Metal salts like copper sulfate or iron chloride can be used to replace the zinc ion.
Major Products Formed:
Oxidation: Bis(2-pyridinyl)disulfide and other sulfur-containing compounds.
Reduction: 2-Mercaptopyridine N-oxide.
Substitution: Copper pyrithione and iron pyrithione.
Scientific Research Applications
1-Hydroxypyridine-2-thione zinc has a wide range of applications in scientific research:
Mechanism of Action
The antimicrobial activity of 1-hydroxypyridine-2-thione zinc is primarily due to its ability to disrupt microbial cell membranes and inhibit the function of essential enzymes . The compound interferes with metal ion homeostasis within microbial cells, leading to the inactivation of iron-sulfur proteins and the influx of copper ions . This disruption ultimately results in cell death .
Comparison with Similar Compounds
Copper Pyrithione: Similar antimicrobial properties but with different metal ion coordination.
Iron Pyrithione: Also exhibits antimicrobial activity but has distinct redox properties.
2-Mercaptopyridine N-oxide: A thiol derivative with similar chemical reactivity but different biological activity.
Uniqueness: 1-Hydroxypyridine-2-thione zinc is unique due to its specific coordination with zinc, which enhances its stability and antimicrobial efficacy compared to other metal complexes . Its widespread use in consumer products highlights its effectiveness and safety profile .
Properties
IUPAC Name |
1-hydroxypyridine-2-thione;zinc | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NOS.Zn/c7-6-4-2-1-3-5(6)8;/h1-4,7H; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHCMATXIKWIKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=S)N(C=C1)O.[Zn] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NOSZn | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Zinc pyrithione is a fine beige granules. (NTP, 1992) | |
Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
Record name | ZINC PYRITHIONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21240 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
Insoluble (<1 mg/ml at 70 °F) (NTP, 1992) | |
Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
Record name | ZINC PYRITHIONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21240 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
13463-41-7 | |
Record name | ZINC PYRITHIONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21240 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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